molecular formula C14H22N4O3 B14875657 Tert-butyl 4-(5-hydroxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylate

Tert-butyl 4-(5-hydroxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B14875657
M. Wt: 294.35 g/mol
InChI Key: BDXIFAVWVOWZBZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-hydroxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a pyrimidine moiety with a hydroxyl and methyl substitution. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-hydroxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the pyrimidine moiety. The tert-butyl group is then added to the piperazine ring through a Boc (tert-butoxycarbonyl) protection strategy. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-hydroxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the tert-butyl group can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Tert-butyl 4-(5-hydroxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-hydroxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl piperazine-1-carboxylate: A simpler derivative with similar structural features.

    Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another piperazine derivative with a different substitution pattern on the pyrimidine ring[][8].

Uniqueness

Tert-butyl 4-(5-hydroxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H22N4O3

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl 4-(5-hydroxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H22N4O3/c1-10-15-9-11(19)12(16-10)17-5-7-18(8-6-17)13(20)21-14(2,3)4/h9,19H,5-8H2,1-4H3

InChI Key

BDXIFAVWVOWZBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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